molecular formula C19H18N4O5S2 B2927993 Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 1351615-17-2

Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2927993
CAS No.: 1351615-17-2
M. Wt: 446.5
InChI Key: PJETZMCCKNBPPX-UHFFFAOYSA-N
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Description

Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a fascinating compound with a complex structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the formation of intermediate compounds.

  • Formation of 5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazole: : This intermediate can be synthesized by reacting 2,5-dimethylfuran with a thiosemicarbazide derivative under acidic conditions.

  • Synthesis of the final compound: : The intermediate is then reacted with methyl 4-amino-2-(chloromethyl)benzoate in the presence of a suitable base, such as sodium hydroxide, to yield this compound.

Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scale, including considerations such as reaction time, temperature, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions such as:

  • Oxidation: : Where the furan ring can be oxidized to yield new derivatives.

  • Reduction: : Functional groups like thiadiazole can be selectively reduced.

  • Substitution: : The thiadiazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Often performed using reagents like potassium permanganate under acidic conditions.

  • Reduction: : Typically uses reagents such as sodium borohydride.

  • Substitution: : May require bases such as potassium carbonate in a polar aprotic solvent.

Major Products:

Scientific Research Applications

Methyl 4-(2-((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is used in:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential antimicrobial and anticancer properties.

  • Industry: : As a component in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets: The compound interacts with various molecular targets, often involving its reactive thiadiazole and furan moieties.

Pathways Involved: Its biological activity may involve the inhibition of enzymes critical to cellular processes or the induction of oxidative stress in pathogenic cells.

Comparison with Similar Compounds

Similar Compounds:

  • Methyl 4-(2-acetamido)benzoate: : Shares the benzoate moiety but lacks the thiadiazole and furan rings.

  • 5-(2,5-Dimethylfuran-3-carboxamido)-1,3,4-thiadiazole: : Lacks the benzoate portion of the molecule.

Highlighting Uniqueness:

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Properties

IUPAC Name

methyl 4-[[2-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c1-10-8-14(11(2)28-10)16(25)21-18-22-23-19(30-18)29-9-15(24)20-13-6-4-12(5-7-13)17(26)27-3/h4-8H,9H2,1-3H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJETZMCCKNBPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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